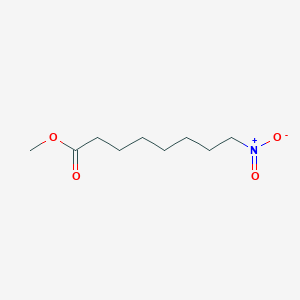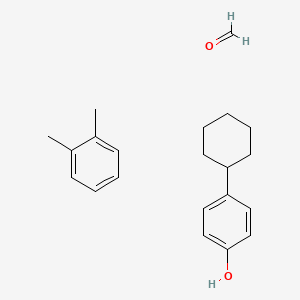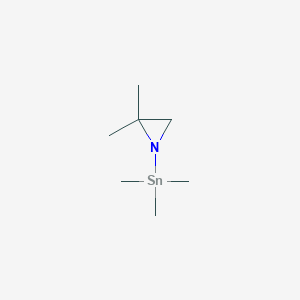
N-(3-Methylbutanoyl)-L-valyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methylbutanoyl)-L-valyl-L-valine is a compound that belongs to the class of peptides It is composed of three amino acids: 3-methylbutanoic acid, L-valine, and another L-valine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutanoyl)-L-valyl-L-valine typically involves the coupling of 3-methylbutanoic acid with L-valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature. The resulting intermediate is then coupled with another molecule of L-valine under similar conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.
化学反応の分析
Types of Reactions
N-(3-Methylbutanoyl)-L-valyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Amines in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted peptides with new functional groups.
科学的研究の応用
N-(3-Methylbutanoyl)-L-valyl-L-valine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
The mechanism of action of N-(3-Methylbutanoyl)-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(3-Methylbutanoyl)-L-valyl-L-serine
- N-(3-Methylbutanoyl)-L-valyl-L-alanine
- N-(3-Methylbutanoyl)-L-valyl-L-leucine
Uniqueness
N-(3-Methylbutanoyl)-L-valyl-L-valine is unique due to its specific combination of amino acids, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specific applications in research and industry.
特性
CAS番号 |
59452-57-2 |
|---|---|
分子式 |
C15H28N2O4 |
分子量 |
300.39 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H28N2O4/c1-8(2)7-11(18)16-12(9(3)4)14(19)17-13(10(5)6)15(20)21/h8-10,12-13H,7H2,1-6H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1 |
InChIキー |
AEUGESYRZDPJLS-STQMWFEESA-N |
異性体SMILES |
CC(C)CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O |
正規SMILES |
CC(C)CC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)




![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)




![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)
